Bayogenin 3-O-beta-D-glucopyranoside
Overview
Description
Bayogenin 3-O-beta-D-glucopyranoside is a naturally occurring compound found in the leaves of the bayberry tree (Myrica rubra). It is an important component of traditional Chinese medicine and has been used for a variety of medicinal purposes. It is also known as bayogenin 3-O-beta-D-glucopyranoside, bayogenin 3-O-beta-D-glucoside, and bayogenin 3-O-beta-D-glucuronide. The compound has been studied extensively in recent years due to its potential therapeutic uses.
Scientific Research Applications
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Anti-Inflammatory Applications
- Field : Pharmacology
- Application Summary : Bayogenin 3-O-beta-D-glucopyranoside, a triterpenoid saponin isolated from Polygala japonica, has been found to possess anti-inflammatory activities .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results : While the source does not provide quantitative data or statistical analyses, it does state that Bayogenin 3-O-beta-D-glucopyranoside has anti-inflammatory activities .
-
Inhibition of Infectious Development of P. oryzae
- Field : Microbiology
- Application Summary : Glycosylated Bayogenin, which includes Bayogenin 3-O-beta-D-glucopyranoside, has been found to inhibit the infectious development of P. oryzae in vitro .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results : While the source does not provide quantitative data or statistical analyses, it does state that glycosylated Bayogenin inhibits the infectious development of P. oryzae in vitro .
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Anti-Inflammatory Applications in Trichosanthes cucumerina L.
- Field : Pharmacology
- Application Summary : Bayogenin 3-O-beta-D-glucopyranoside, a triterpenoid saponin glycoside, has been isolated from the fruit fibers of Trichosanthes cucumerina L., a Thai medicinal plant. It has been found to possess anti-inflammatory activities .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results : While the source does not provide quantitative data or statistical analyses, it does state that Bayogenin 3-O-beta-D-glucopyranoside has anti-inflammatory activities .
-
Inhibition of Infectious Development of P. oryzae in Rice
- Field : Microbiology
- Application Summary : Glycosylated Bayogenin, which includes Bayogenin 3-O-beta-D-glucopyranoside, has been found to inhibit the infectious development of P. oryzae in rice .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results : While the source does not provide quantitative data or statistical analyses, it does state that glycosylated Bayogenin inhibits the infectious development of P. oryzae in rice .
-
Anti-Inflammatory Applications in Trichosanthes cucumerina L.
- Field : Pharmacology
- Application Summary : Bayogenin 3-O-beta-D-glucopyranoside, a triterpenoid saponin glycoside, has been isolated from the fruit fibers of Trichosanthes cucumerina L., a Thai medicinal plant. It has been found to possess anti-inflammatory activities .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results : While the source does not provide quantitative data or statistical analyses, it does state that Bayogenin 3-O-beta-D-glucopyranoside has anti-inflammatory activities .
-
Inhibition of Infectious Development of P. oryzae in Rice
- Field : Microbiology
- Application Summary : Glycosylated Bayogenin, which includes Bayogenin 3-O-beta-D-glucopyranoside, has been found to inhibit the infectious development of P. oryzae in rice .
- Methods of Application : The specific methods of application or experimental procedures were not detailed in the source .
- Results : While the source does not provide quantitative data or statistical analyses, it does state that glycosylated Bayogenin inhibits the infectious development of P. oryzae in rice .
properties
IUPAC Name |
(4aS,6aR,6aS,6bR,8aR,9R,10R,11S,12aR,14bS)-11-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H58O10/c1-31(2)11-13-36(30(43)44)14-12-34(5)19(20(36)15-31)7-8-24-32(3)16-21(39)28(33(4,18-38)23(32)9-10-35(24,34)6)46-29-27(42)26(41)25(40)22(17-37)45-29/h7,20-29,37-42H,8-18H2,1-6H3,(H,43,44)/t20-,21-,22+,23+,24+,25+,26-,27+,28-,29-,32-,33-,34+,35+,36-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOUJKJNUAOXJGL-WQMXAPTBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)OC6C(C(C(C(O6)CO)O)O)O)O)C)C)C2C1)C)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@H]3[C@@]([C@H]1CC=C4[C@]2(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)(C[C@@H]([C@@H]([C@@]3(C)CO)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H58O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
650.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bayogenin 3-O-beta-D-glucopyranoside |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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